(p-Hydroxyphenyl)glyoxal
Overview
Description
“(p-Hydroxyphenyl)glyoxal” (HPG) is a protein modification reagent that reacts with arginine residues to give a large increase in absorbance at approximately 340 nm . It is a better choice for amino acid side chain modification due to its increased water solubility over phenylglyoxal and HPG modifier-associated improved oxidation resistance over p-nitrophenylglyoxal .
Synthesis Analysis
The synthesis of glyoxal, a compound related to HPG, has been studied. A method was developed for the production of glyoxal by the liquid phase oxidation of acetaldehyde with dilute nitric acid . The reaction mixture produced by this process was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .Molecular Structure Analysis
The molecular formula of HPG is C8H6O3 . It has an average mass of 150.131 Da and a monoisotopic mass of 150.031693 Da .Chemical Reactions Analysis
HPG reacts specifically with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . The reactions of glyoxal with ammonia, ammonium salts, and amines cause the formation of the secondary organic aerosol (SOA) components (imidazole and its derivatives) in the atmosphere .Physical and Chemical Properties Analysis
HPG has a density of 1.3±0.1 g/cm3, a boiling point of 295.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 38.3±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 116.7±3.0 cm3 .Scientific Research Applications
Pharmacology and Transport Mechanisms
- P-glycoprotein (P-gp) Inhibitors : P-gp is crucial in limiting the oral bioavailability and tissue penetration of diverse molecules. A study explored the three-dimensional quantitative structure-activity relationship (3D-QSAR) models to understand the structural requirements for P-gp modulation, aiding in therapeutic agent design. These models predict molecules that could modulate P-gp binding sites, highlighting a potential application of (p-Hydroxyphenyl)glyoxal derivatives in enhancing drug delivery systems (S. Ekins et al., 2002).
Biosensor Development
- Electrocatalytic Determination : A biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam. This demonstrates the application of this compound derivatives in constructing sensitive and selective biosensors for analytical purposes (H. Karimi-Maleh et al., 2014).
Adhesive Properties and Material Science
- Cryogenic Epoxy Adhesives : Research into cryogenic epoxy adhesives using mixed curing agents, including phenyl glycidyl ether derivatives, shows how variations in the curing agent content affect mechanical properties like impact strength and shear strength at cryogenic temperatures. This underscores the role of this compound derivatives in developing adhesives with specific performance characteristics (Yu Liu et al., 2013).
Tissue Engineering
- Biomimetic Scaffolds for Cartilage Tissue Engineering : Injectable hydrogels based on glycopolypeptides, synthesized by conjugation of poly(γ-propargyl-l-glutamate) with azido-modified mannose and 3-(4-hydroxyphenyl) propanamide, have been developed. These hydrogels demonstrate potential as biomimetic scaffolds for cartilage tissue engineering, showing good cytocompatibility and promoting chondrocyte proliferation (Kaixuan Ren et al., 2015).
Atmospheric Chemistry
- Glyoxal and Methylglyoxal Measurement : An instrumental comparison study focused on the measurement of glyoxal and methylglyoxal under simulated atmospheric conditions. This work is important for understanding the role of these compounds in the atmosphere, including their contributions to secondary organic aerosol formation and air quality (R. Thalman et al., 2014).
Mechanism of Action
Target of Action
4-Hydroxyphenyl Glyoxal (4-HPG), also known as 2-(4-hydroxyphenyl)-2-oxoacetaldehyde or (p-Hydroxyphenyl)glyoxal, primarily targets arginine residues in proteins . This interaction is particularly important in the context of proteomics research, where 4-HPG is used to probe the involvement of arginine residues .
Mode of Action
4-HPG specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . This reaction is facilitated by the compound’s ability to modify arginine residues, resulting in a large increase in absorbance at approximately 340 nm .
Pharmacokinetics
It’s known that the compound is a white solid with a melting point of 106-112°c . It’s recommended to be stored at 0-8°C for stability .
Result of Action
The primary result of 4-HPG’s action is the modification of arginine residues, which can be detected spectrophotometrically . This modification allows researchers to probe the involvement of arginine residues in various proteins and peptides .
Action Environment
The action of 4-HPG is influenced by environmental factors such as pH and temperature. The compound specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) . Additionally, the compound’s stability is affected by temperature, as it’s recommended to be stored at 0-8°C .
Future Directions
The sustainable production of glycolic acid has been proposed as a novel route for the valorisation of bio-oil derived glyoxal . Furthermore, the efficient total synthesis of Lissodendrin B, a 2-aminoimidazole alkaloid bearing a (p-hydroxyphenyl) glyoxal moiety, has been reported, suggesting potential future directions for the synthesis and biological studies of HPG analogs .
Biochemical Analysis
Biochemical Properties
It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism . This detoxification is accomplished by the sequential action of two thiol-dependent enzymes, glyoxalase I and glyoxalase II .
Cellular Effects
Exposure to glyoxal, a compound related to 4-Hydroxyphenyl Glyoxal, has been found to cause damage in human aortic endothelial cells . This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways
Molecular Mechanism
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxyphenyl Glyoxal may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Hydroxyphenyl Glyoxal in laboratory settings. It is known that glyoxal, a related compound, can cause significant damage in human aortic endothelial cells over time .
Metabolic Pathways
It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMONFVFAYLRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073444 | |
Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24645-80-5 | |
Record name | 4-Hydroxyphenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (p-Hydroxyphenyl)glyoxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-HYDROXYPHENYL)GLYOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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